N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Overview
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Scientific Research Applications
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Preparation Methods
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves multiple steps, starting with the preparation of the thiadiazole and quinazolinone intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The quinazolinone moiety is typically prepared via the condensation of anthranilic acid derivatives with isatoic anhydride. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound .
Chemical Reactions Analysis
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A compound with similar structural features but different pharmacological properties.
Other Thiadiazole Derivatives: Compounds with the thiadiazole ring but varying substituents, which may exhibit different biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone moiety, which are known for their diverse pharmacological properties
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-9-19-20-16(25-9)18-14(22)8-24-10-4-5-11-12(7-10)17-13-3-2-6-21(13)15(11)23/h4-5,7H,2-3,6,8H2,1H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHVJRGRFSLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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